4-Bromo-nicotinic acid methyl ester hydrobromide
Description
Nicotinic acid, a pyridine-3-carboxylic acid, serves as a precursor for NAD/NADP coenzymes and is structurally modified here to introduce bromine at the 4-position. The hydrobromide salt enhances solubility and stability, making it suitable for synthetic and pharmacological applications.
Properties
IUPAC Name |
methyl 4-bromopyridine-3-carboxylate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2.BrH/c1-11-7(10)5-4-9-3-2-6(5)8;/h2-4H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJVHCAMIHYKKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of Nicotinic Acid
The starting material, nicotinic acid, is esterified with methanol under acidic catalysis to form methyl nicotinate. This is commonly performed using sulfuric acid or hydrochloric acid as catalysts under reflux conditions. The reaction proceeds via Fischer esterification:
$$
\text{Nicotinic acid} + \text{Methanol} \xrightarrow[\text{reflux}]{\text{H}2\text{SO}4} \text{Methyl nicotinate} + \text{H}_2\text{O}
$$
Selective Bromination at the 4-Position
Selective bromination is achieved using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of catalysts or under controlled conditions to avoid polybromination or substitution at undesired positions.
A typical method involves:
- Dissolving methyl nicotinate in a suitable solvent such as dichloromethane or acetonitrile
- Adding N-bromosuccinimide (NBS) slowly at low temperature (0–5°C) to control reactivity
- Using a radical initiator such as azobisisobutyronitrile (AIBN) or light to facilitate bromination
- Monitoring the reaction progress by TLC or HPLC to avoid over-bromination
The reaction yields 4-bromo-nicotinic acid methyl ester with high regioselectivity due to the directing effects of the pyridine nitrogen and ester group.
Formation of Hydrobromide Salt
The final step involves converting the 4-bromo-nicotinic acid methyl ester into its hydrobromide salt by treatment with hydrobromic acid (HBr), typically in an organic solvent or aqueous medium:
$$
\text{4-Bromo-nicotinic acid methyl ester} + \text{HBr} \rightarrow \text{4-Bromo-nicotinic acid methyl ester hydrobromide}
$$
This salt formation improves the compound’s stability and solubility properties for further use.
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Nicotinic acid, Methanol, H2SO4 (catalyst), reflux | Esterification to methyl nicotinate | Methyl nicotinate obtained in ~85-90% yield |
| 2 | Methyl nicotinate, NBS, AIBN (catalyst), dichloromethane, 0–5°C | Selective bromination at 4-position | 4-Bromo-nicotinic acid methyl ester with >90% regioselectivity |
| 3 | 4-Bromo-nicotinic acid methyl ester, HBr (40%), reflux or room temp | Hydrobromide salt formation | This compound, purity >99% |
- Solvent Effects: Polar aprotic solvents such as dichloromethane and acetonitrile favor regioselective bromination with minimal side reactions.
- Temperature Control: Low temperatures (0–5°C) during bromination prevent polybromination and degradation.
- Catalyst Usage: Radical initiators like AIBN at catalytic amounts improve bromination efficiency and selectivity.
- Purification: Crystallization from mixed solvent systems (e.g., water:ethanol:toluene in ratios around 1:7:2) yields high-purity hydrobromide salts with HPLC purity >99.8% and minimal isomeric impurities (<0.1%).
| Parameter | Method A (NBS Bromination) | Method B (Br2 Bromination) | Notes |
|---|---|---|---|
| Brominating Agent | NBS | Br2 | NBS offers milder, more selective bromination |
| Solvent | Dichloromethane | Acetonitrile or CCl4 | Both effective; DCM preferred for ease of handling |
| Temperature | 0–5°C | Room temperature | Lower temperature reduces side reactions |
| Catalyst | AIBN (radical initiator) | Light or heat | AIBN provides controlled radical generation |
| Purity of Product | >99.8% (HPLC) | ~95-98% | NBS method yields higher purity |
| Yield | 85-90% | 75-85% | NBS method generally higher yield |
- Use of mixed solvent crystallization systems enhances product isolation and purity.
- Controlled addition of hydrobromic acid and reaction temperature management during salt formation ensures crystallinity and stability.
- Avoidance of over-bromination and isomer formation is critical; thus, reaction monitoring by HPLC is standard.
- Waste management protocols for bromine-containing byproducts are necessary for environmental compliance.
The preparation of this compound involves established esterification, selective bromination using NBS under radical initiation, and hydrobromide salt formation. Optimization of solvent, temperature, and catalyst conditions yields high purity and yield suitable for pharmaceutical applications. Crystallization techniques further refine the product quality, making the process scalable for industrial production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-nicotinic acid methyl ester hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 4-amino-nicotinic acid methyl ester derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-nicotinic acid methyl ester hydrobromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of brominated pyridine derivatives on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-nicotinic acid methyl ester hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural or functional similarities with 4-bromo-nicotinic acid methyl ester hydrobromide:
Table 1: Structural Comparison of Brominated Esters and Hydrobromide Salts
Key Observations :
- Core Structure : Pyridine derivatives (e.g., nicotinic acid analogs) vs. benzene derivatives (e.g., methyl 4-bromobenzoate).
- Substituent Position: Bromine at the 4-position is common, but substituents like methyl () or aminomethyl () introduce steric or electronic variations.
- Salt Form : Hydrobromide salts improve solubility, whereas neutral esters may require additional formulation for biological studies .
Table 2: Pharmacological Profiles of Selected Compounds
Physicochemical Properties
Biological Activity
4-Bromo-nicotinic acid methyl ester hydrobromide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₇H₈Br₂N₁O₂
- Molecular Weight : 267.96 g/mol
This compound features a bromine atom on the pyridine ring, which is known to influence its biological activity by enhancing binding affinity to specific receptors.
The biological activity of this compound primarily involves its interaction with nicotinic acetylcholine receptors (nAChRs). Studies have shown that it exhibits varying affinities for different nAChR subtypes:
- α7 nAChR : Moderate binding affinity (K_i > 100 μM)
- α4β2 nAChR : Higher binding affinity (K_i = 12.2 μM)
These interactions suggest that the compound may modulate neurotransmitter release, potentially influencing conditions such as neurodegeneration and autoimmune diseases .
Antinociceptive Effects
Research indicates that this compound may possess antinociceptive properties. In animal models, it has been observed to reduce pain responses, suggesting a potential role in pain management therapies. The modulation of pain pathways through nAChR activation may be a key mechanism behind these effects .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. In vitro and in vivo studies have demonstrated that it can reduce pro-inflammatory cytokine production, which is beneficial in treating inflammatory conditions such as arthritis and multiple sclerosis .
Case Studies and Research Findings
-
Study on Autoimmunity :
A study involving rat models of experimental autoimmune encephalomyelitis (EAE) found that treatment with this compound resulted in decreased severity of symptoms and reduced infiltration of autoimmune T cells into the central nervous system. This suggests a protective role against autoimmune damage . -
Neuroprotective Effects :
In another investigation focusing on neurodegenerative diseases, the compound was shown to enhance neuronal survival in cultures exposed to neurotoxic agents. This effect was attributed to its ability to modulate calcium signaling pathways through nAChR interaction . -
Pain Management :
A pharmacological study reported that administration of the compound significantly alleviated pain in mice subjected to chronic pain models, indicating its potential utility as an analgesic agent .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 4-bromo-nicotinic acid methyl ester hydrobromide, and what critical parameters influence yield?
- Methodological Answer : The compound is typically synthesized via bromination of nicotinic acid derivatives followed by esterification and hydrobromide salt formation. For example, bromination of methyl nicotinate derivatives using reagents like BBr₃ in anhydrous conditions (e.g., glacial acetic acid) is a common approach . Key parameters include reaction temperature (optimized at 0–5°C to avoid side reactions), stoichiometry of BBr₃, and quenching with methanol to stabilize intermediates . Purification via silica gel chromatography (ethyl acetate/hexane gradients) ensures removal of unreacted starting materials .
Q. How can researchers optimize the purification of this compound to achieve >95% purity?
- Methodological Answer : Recrystallization from ethanol/water mixtures (e.g., 70:30 v/v) is effective for removing hydrobromic acid residues . For chromatographic purification, reverse-phase C18 columns with acetonitrile/water mobile phases improve separation of polar impurities. Confirming purity via HPLC (C18 column, λ = 254 nm) and elemental analysis (C, H, N, Br) is critical .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (DMSO-d₆) shows distinct signals for the methyl ester (δ ~3.8 ppm) and aromatic protons (δ ~8.3 ppm for pyridine ring protons) .
- Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak [M+H]⁺ at m/z 280/282 (Br isotope pattern) .
- XRD : Single-crystal X-ray diffraction resolves the hydrobromide salt’s crystal structure, confirming hydrogen bonding between Br⁻ and the ester carbonyl .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported melting points for this compound?
- Methodological Answer : Discrepancies in melting points (e.g., 173–174°C vs. 207–208°C) often arise from polymorphism or residual solvents. Researchers should:
- Perform differential scanning calorimetry (DSC) to identify polymorphic transitions.
- Use thermogravimetric analysis (TGA) to detect solvent loss below 100°C .
- Standardize recrystallization solvents (e.g., ethanol vs. methanol) to ensure consistent crystal packing .
Q. What strategies mitigate decomposition during long-term storage of the hydrobromide salt?
- Methodological Answer : The hydrobromide salt is hygroscopic and prone to hydrolysis. Optimal storage conditions include:
- Desiccators with P₂O₅ at −20°C to limit moisture uptake.
- Avoidance of light (amber vials) to prevent photolytic degradation.
- Periodic stability testing via ¹H NMR to monitor ester hydrolysis (appearance of carboxylic acid protons at δ ~12 ppm) .
Q. How can reaction yields be improved in large-scale syntheses of this compound?
- Methodological Answer :
- Catalyst Optimization : Replace Pd(PPh₃)₂Cl₂ with Pd(OAc)₂/XPhos for higher turnover in coupling reactions .
- Solvent Screening : Use dimethylacetamide (DMA) instead of THF to enhance solubility of brominated intermediates.
- Process Monitoring : In-line FTIR tracks reagent consumption, enabling real-time adjustments to reaction time/temperature .
Key Considerations for Experimental Design
- Contradiction Analysis : Conflicting spectral data (e.g., δ 8.3 ppm vs. δ 8.1 ppm for pyridine protons) may arise from solvent polarity or pH. Always report NMR solvent and temperature .
- Advanced Applications : The compound’s bromine atom enables Suzuki-Miyaura cross-coupling for synthesizing nicotinic acid-based pharmaceuticals. Optimize Pd catalysts and base (e.g., K₂CO₃ vs. Cs₂CO₃) for target aryl boronic acids .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
